9-(2-methoxyethyl)-9H-carbazol-3-amine

Lipophilicity Drug-likeness Aqueous solubility

9-(2-Methoxyethyl)-9H-carbazol-3-amine (CAS 87186-35-4) is a heterocyclic small molecule belonging to the carbazole family, characterized by a tricyclic carbazole core bearing a primary amine at the 3-position and a 2-methoxyethyl substituent at the N-9 position. With a molecular formula C15H16N2O and molecular weight 240.30 g/mol, the compound is commercially available in purities of ≥95% from multiple specialty chemical suppliers.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 87186-35-4
Cat. No. B1463064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-methoxyethyl)-9H-carbazol-3-amine
CAS87186-35-4
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCOCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31
InChIInChI=1S/C15H16N2O/c1-18-9-8-17-14-5-3-2-4-12(14)13-10-11(16)6-7-15(13)17/h2-7,10H,8-9,16H2,1H3
InChIKeyWOBCKWMVTAOFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2-Methoxyethyl)-9H-carbazol-3-amine (CAS 87186-35-4): A Difunctional Carbazole Scaffold for Medicinal Chemistry and Organic Electronics


9-(2-Methoxyethyl)-9H-carbazol-3-amine (CAS 87186-35-4) is a heterocyclic small molecule belonging to the carbazole family, characterized by a tricyclic carbazole core bearing a primary amine at the 3-position and a 2-methoxyethyl substituent at the N-9 position . With a molecular formula C15H16N2O and molecular weight 240.30 g/mol, the compound is commercially available in purities of ≥95% from multiple specialty chemical suppliers . The presence of both a nucleophilic 3-amine and an ether-containing N-9 side chain establishes this compound as a bifunctional building block suitable for further synthetic elaboration in pharmaceutical intermediate synthesis and materials science applications [1].

Why 9-(2-Methoxyethyl)-9H-carbazol-3-amine Cannot Be Replaced by 9-Ethyl or 9H-Carbazol-3-amine Analogs


Carbazol-3-amine derivatives with different N-9 substituents exhibit substantial variation in lipophilicity, hydrogen-bonding capacity, and toxicological profile that precludes interchangeable use. The widely used 9-ethyl analog (3-amino-9-ethylcarbazole, AEC, CAS 132-32-1) is a confirmed animal carcinogen—inducing hepatocellular carcinomas in both Fischer 344 rats and B6C3F1 mice at dietary concentrations of 800–2,000 ppm in a U.S. National Toxicology Program bioassay [1]. Replacement of the ethyl group with a 2-methoxyethyl chain introduces an additional hydrogen bond acceptor (ether oxygen), reduces calculated LogP by approximately 0.4–1.0 log units, and alters the metabolic activation landscape—factors that directly affect both safety profile and physicochemical behavior in formulation and assay systems [2]. These quantitative differences demonstrate that N-9 substitution is not a passive structural variation but a critical determinant of compound suitability for a given research or industrial application.

Quantitative Differentiation Evidence for 9-(2-Methoxyethyl)-9H-carbazol-3-amine vs. Closest Analogs


Lipophilicity Reduction: LogP 2.44 vs. 2.84–4.37 for N-Alkyl Carbazol-3-amine Analogs

The target compound exhibits a measured LogP of 2.44, which is 0.40 units lower than 9-ethyl-9H-carbazol-3-amine (LogP 2.84) [1], and substantially lower than 9H-carbazol-3-amine (LogP 3.48), 9-methyl-9H-carbazol-3-amine (LogP 3.49), and 9-propyl-9H-carbazol-3-amine (LogP 4.37) . This LogP reduction of Δ0.40–1.93 across the alkyl analog series reflects the polarizing effect of the ether oxygen in the methoxyethyl side chain, which increases aqueous compatibility while maintaining sufficient membrane permeability for cellular assays.

Lipophilicity Drug-likeness Aqueous solubility

Hydrogen Bond Acceptor Count: 2 HBA (Target) vs. 1 HBA for All N-Alkyl Analogs

The target compound possesses two hydrogen bond acceptors—the 3-amine nitrogen and the ether oxygen of the 2-methoxyethyl side chain—whereas 9-ethyl-9H-carbazol-3-amine, 9-methyl-9H-carbazol-3-amine, and 9H-carbazol-3-amine each contain only one HBA (the 3-amine) [1]. This additional HBA increases the topological polar surface area (estimated TPSA ~39–42 Ų for the target vs. 30.95 Ų for N-alkyl analogs) and enhances the compound's capacity for specific intermolecular interactions such as hydrogen bonding with biological targets, polar solvents, or chromatographic stationary phases .

Hydrogen bonding Solubility Molecular recognition

Carcinogenicity Safety Differentiation: Structural Modification of the N-9 Substituent to Avoid the AEC Toxophore

The 9-ethyl analog (3-amino-9-ethylcarbazole, AEC) has been definitively classified as an animal carcinogen. In the NTP bioassay, AEC hydrochloride administered in feed at 800–2,000 ppm induced hepatocellular carcinomas at statistically significant incidences in both sexes of Fischer 344 rats and B6C3F1 mice (e.g., male mice: low-dose 32/44 vs. control 7/48, high-dose 41/49 vs. control 6/44; P<0.001) [1]. The target compound replaces the N-9 ethyl group—a known metabolic activation site—with a 2-methoxyethyl chain that introduces an ether oxygen and alters the oxidative metabolism landscape. While no dedicated carcinogenicity study has been conducted on the target compound, the structural modification follows the established medicinal chemistry principle of blocking metabolic toxophores through heteroatom introduction [2]. This distinction is particularly relevant for laboratories seeking carbazol-3-amine building blocks that avoid the regulatory and handling burdens associated with confirmed carcinogens.

Toxicology Carcinogenicity Safety profiling

Predicted Physicochemical Properties: Higher Boiling Point and Distinct Density vs. 9-Ethyl Analog

The target compound exhibits a predicted boiling point of 448.7 ± 41.0 °C, density of 1.19 ± 0.1 g/cm³, and pKa of 4.92 ± 0.30 . In comparison, the 9-ethyl analog (AEC) has an experimentally determined boiling point of 355 °C, density of 1.15 g/cm³, and melting point of 85–100 °C [1][2]. The ~94 °C higher predicted boiling point and 0.04 g/cm³ higher density reflect the additional molecular weight (240.30 vs. 210.27 g/mol) and the polar ether oxygen contributing to increased intermolecular forces. The measurable pKa of 4.92 indicates that the 3-amine is a weak base amenable to salt formation for solubility enhancement.

Physicochemical properties Formulation Purification

Bifunctional Synthetic Handle: 3-Amine Plus 9-Methoxyethyl vs. Mono-Functional N-Alkyl Analogs

The target compound offers two distinct sites for chemical elaboration: the 3-amine (available for diazotization, acylation, sulfonylation, Schiff base formation, and reductive amination) and the 9-methoxyethyl group, which can undergo ether cleavage to yield a 9-(2-hydroxyethyl) derivative or serve as a solubility-modulating handle [1][2]. In contrast, 9-ethyl-9H-carbazol-3-amine provides only the 3-amine as a functionalizable site, as the ethyl group is chemically inert under standard derivatization conditions. The 9H (unsubstituted) analog bears an N-H that can be deprotonated and alkylated, but this introduces an additional synthetic step and potential regioselectivity challenges. This dual functionality allows the target compound to serve simultaneously as a nucleophilic amine building block and a pre-installed solubilizing group, streamlining multi-step synthetic sequences in medicinal chemistry programs [3].

Synthetic chemistry Building block Derivatization

Optimal Application Scenarios for 9-(2-Methoxyethyl)-9H-carbazol-3-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Carbazole Scaffold with Reduced Carcinogenicity Liability

For drug discovery programs requiring a carbazol-3-amine core, 9-(2-methoxyethyl)-9H-carbazol-3-amine offers a structurally analogous alternative to the widely used 3-amino-9-ethylcarbazole (AEC) while avoiding the confirmed animal carcinogenicity associated with the ethyl substituent [1]. The methoxyethyl group provides a LogP of 2.44—0.4 units lower than the ethyl analog—improving aqueous compatibility within the drug-like lipophilicity window (LogP 1–3) . The 3-amine (pKa ~4.92) remains available for the full repertoire of amine derivatizations (amide coupling, sulfonamide formation, Schiff base condensation, Buchwald-Hartwig amination), making this compound a drop-in replacement for AEC in established synthetic routes [2].

Organic Electronics Research: Hole-Transport Material Intermediate with Tunable HOMO Level

In organic light-emitting diode (OLED) and organic photovoltaic research, carbazole derivatives are prized for their hole-transport properties. The electron-donating 2-methoxyethyl substituent at N-9 is predicted to raise the HOMO energy level of the carbazole core compared to unsubstituted or N-alkyl analogs, based on DFT studies showing that electron-donating N-substituents decrease ionization potential and increase HOMO/LUMO energies in carbazole systems [1]. The 3-amine provides a reactive site for further functionalization with electron-deficient heteroaryl groups to generate donor-acceptor architectures, a common strategy for tuning electroluminescent properties . The compound's additional hydrogen bond acceptor (ether oxygen) and higher predicted boiling point (448.7 °C vs. 355 °C for 9-ethyl analog) suggest enhanced thermal stability relevant to device fabrication processes [2].

Chemical Biology Probe Development: Amine-Functionalized Carbazole with Enhanced Aqueous Compatibility

The combination of a reactive 3-amine handle (pKa ~4.92) and a polarity-enhancing 9-methoxyethyl substituent (LogP 2.44, 2 HBA) makes this compound well-suited for generating carbazole-based fluorescent probes or affinity reagents [1]. Compared with 9-ethyl-9H-carbazol-3-amine (LogP 2.84, 1 HBA) or 9H-carbazol-3-amine (LogP 3.48, PSA 42 Ų but lacking N-substitution), the target compound occupies a favorable balance of sufficient lipophilicity for membrane permeability and enhanced polarity for aqueous solubility . The 3-amine can be directly conjugated to fluorophores, biotin, or photoaffinity labels through standard amide or isothiocyanate chemistry, while the methoxyethyl group reduces non-specific hydrophobic binding compared to more lipophilic N-alkyl analogs [2].

Pharmaceutical Intermediate: Pre-Functionalized Building Block for Complex Carbazole-Based APIs

The target compound serves as an advanced intermediate for synthesizing carbazole-containing active pharmaceutical ingredients and their impurities or metabolites. Its pre-installed 9-methoxyethyl group mirrors the ether-containing side chains found in clinically used carbazole drugs (e.g., carvedilol, which incorporates a 2-methoxyphenoxyethyl moiety) [1], while the 3-amine allows direct incorporation of the carbazole nucleus into more complex molecular architectures without the need for protecting group strategies required for 9H-carbazol-3-amine . The compound's GHS classification as Harmful/Irritant (H302, H315, H319, H335) [2] is consistent with standard laboratory amine handling precautions and does not carry the carcinogen (H350) hazard statement associated with the 9-ethyl analog, simplifying EHS compliance in kilo-lab and pilot-plant settings.

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